4-methanesulfonyl-2-methoxybutanoic acid
Description
Contextualizing Butanoic Acid Derivatives in Chemical Research
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are foundational scaffolds in a multitude of scientific and industrial applications. chemicalbook.comnih.gov In industrial chemistry, they serve as precursors for polymers such as cellulose (B213188) acetate (B1210297) butyrate. chemicalbook.com In the pharmaceutical and agricultural sectors, butanoic acid derivatives are integral to the synthesis of new active compounds. chemicalbook.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including the formation of esters, amides, and acid chlorides, making these molecules versatile intermediates in multi-step syntheses. google.com Research has explored butanoic acid derivatives for applications ranging from antiviral agents to targeted drug delivery systems, highlighting the adaptability of this simple carbon chain. wikipedia.orgnih.govsigmaaldrich.com
Significance of Sulfur-Containing Functional Groups in Synthetic Design
Sulfur-containing functional groups, particularly the methanesulfonyl (or methylsulfone) group, are of profound importance in modern synthetic design, especially within medicinal chemistry. The sulfone group is a strong electron-withdrawing moiety that is highly polar and can form hydrogen bonds. These characteristics can be strategically employed to enhance the aqueous solubility and reduce the lipophilicity of a drug candidate. Furthermore, the methanesulfonyl group is exceptionally stable to metabolic degradation, being resistant to both hydrolysis and biological reduction. This metabolic stability can lead to an improved pharmacokinetic profile for a potential drug. The strategic incorporation of this group is a widely used tactic by medicinal chemists to optimize the properties of lead compounds.
Role of Methoxy (B1213986) Substituted Carboxylic Acids as Advanced Synthons
Methoxy-substituted carboxylic acids are valuable and advanced synthons in organic synthesis. The methoxy group, an electron-donating substituent, can influence a molecule's electronic properties, conformation, and reactivity. When positioned at the alpha-carbon (C-2) of a carboxylic acid, a methoxy group can affect the acidity of the carboxyl proton and influence the stereochemical outcome of reactions at the adjacent chiral center. The replacement of other functional groups with a methoxy substituent has been shown to produce compounds with unique biological profiles, indicating that it is more than a simple structural placeholder. drugbank.com These synthons are frequently used as intermediates in the preparation of complex molecules, including pharmaceuticals like cardiotonic drugs.
Overview of the Chemical Structure and its Strategic Utility
The chemical structure of 4-methanesulfonyl-2-methoxybutanoic acid (C₆H₁₂O₅S) integrates a butanoic acid backbone with a methoxy group at the C-2 (alpha) position and a methanesulfonyl group at the C-4 position. This specific arrangement of functional groups suggests considerable strategic utility as a bifunctional building block or a specialized linker in synthetic chemistry.
The molecule possesses three key features:
A Carboxylic Acid: This functional group serves as a primary synthetic handle for coupling reactions, such as amide or ester bond formation, allowing it to be readily incorporated into larger, more complex structures like peptides or polymers.
An α-Methoxy Group: The presence of a methoxy group on the carbon adjacent to the carboxyl group creates a chiral center. This introduces the potential for stereoselective synthesis and allows for the exploration of stereochemistry in structure-activity relationship (SAR) studies. This group also modulates the reactivity of the carboxylic acid.
A Terminal Methanesulfonyl Group: Located at the opposite end of the four-carbon chain, the sulfone group provides a polar, metabolically stable anchor. Its ability to act as a hydrogen bond acceptor without being a reactive site makes it an attractive feature for modulating the physicochemical properties of a target molecule.
The strategic utility of this compound lies in its potential as a non-symmetrical linker that can introduce specific properties at two different points of a target molecule. It can be used to connect molecular fragments while imparting improved solubility and metabolic resistance.
Scope and Objectives of Research Endeavors Pertaining to the Compound
While specific research endeavors focused exclusively on 4-methanesulfonyl-2-methoxybutanoic acid are not widely documented in public literature, its structure suggests several logical research objectives. A primary goal would be the development of an efficient and stereoselective synthetic route to produce the compound in both its racemic and enantiomerically pure forms.
Subsequent research would likely focus on its application as a novel building block in medicinal chemistry. Key objectives would include:
Incorporation into Bioactive Scaffolds: Using its carboxylic acid handle to attach it to known pharmacophores. This would allow researchers to systematically study how the introduction of the α-methoxy and terminal methanesulfonyl groups affects biological activity and pharmacokinetic properties.
Use as a Specialty Linker: Employing the molecule to connect two different molecular fragments in the development of novel chemical entities, such as PROTACs or other targeted therapeutics, where the linker's properties are critical to function.
Library Synthesis for Screening: Utilizing the compound as a foundational element in the creation of diverse chemical libraries for high-throughput screening against various biological targets. The unique combination of chirality, polarity, and metabolic stability it offers would allow for the exploration of new chemical space.
Data Tables
Table 1: Physicochemical Properties of Butanoic Acid and Related Analogues
This table presents a comparison of the physical and chemical properties of butanoic acid and its derivatives featuring the methoxy and methanesulfonyl functional groups. Data for the title compound, 4-methanesulfonyl-2-methoxybutanoic acid, is not widely available in experimental literature and is therefore omitted.
| Property | Butanoic Acid | 4-Methoxybutanoic Acid | 4-(Methylsulfonyl)butanoic acid |
| Chemical Formula | C₄H₈O₂ chemicalbook.com | C₅H₁₀O₃ sigmaaldrich.com | C₅H₁₀O₄S tcichemicals.com |
| Molar Mass | 88.11 g/mol nih.gov | 118.13 g/mol sigmaaldrich.com | 166.20 g/mol tcichemicals.com |
| Appearance | Colorless liquid google.com | Liquid / Solid sigmaaldrich.com | Solid |
| Boiling Point | 163.5 °C nih.gov | 228 °C | Not available |
| Melting Point | -7.9 °C nih.gov | Not available | Not available |
| Solubility in Water | Miscible chemicalbook.com | Not available | Not available |
| pKa | 4.82 nih.gov | Not available | Not available |
| CAS Number | 107-92-6 | 29006-02-8 sigmaaldrich.com | 148928-08-9 tcichemicals.com |
Data compiled from various sources as cited. Properties for some compounds may not be fully documented.
Properties
CAS No. |
2353715-65-6 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methanesulfonyl 2 Methoxybutanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-methanesulfonyl-2-methoxybutanoic acid reveals several potential disconnection points. The primary target is the butanoic acid backbone, which is functionalized at the C-2 and C-4 positions.
Key Disconnections:
C4-S Bond: Disconnecting the methanesulfonyl group at the C-4 position suggests a precursor with a leaving group at this position, which can be displaced by a sulfinate salt.
C2-O Bond: The methoxy (B1213986) group at the C-2 position can be introduced via nucleophilic substitution on an α-halo or α-tosyloxy carboxylic acid derivative.
C-C Bonds: The butanoic acid skeleton itself can be constructed through various carbon-carbon bond-forming reactions.
Classical Approaches to Butanoic Acid Skeletons with Functionalization
The construction of a functionalized butanoic acid skeleton is a fundamental aspect of organic synthesis.
Ester Hydrolysis and Carboxylic Acid Formation Pathways
A common and reliable method for obtaining the final carboxylic acid is through the hydrolysis of a corresponding ester. Esters serve as protecting groups for the carboxylic acid functionality during the synthesis and can be readily cleaved under acidic or basic conditions. The choice of ester is critical, as it must be stable to the reaction conditions used to introduce the other functional groups. For instance, a methyl or ethyl ester can be hydrolyzed using aqueous sodium hydroxide (B78521) followed by acidification.
The direct oxidation of a primary alcohol or an aldehyde at the C-1 position is another viable route to the carboxylic acid. mdpi.com Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can be employed for this transformation. However, the presence of other sensitive functional groups, such as the thioether that is a precursor to the sulfone, may require milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde-to-carboxylic acid conversion, although this is less common.
Carbon-Carbon Bond Formation Methodologies
The assembly of the four-carbon chain of butanoic acid can be achieved through several established carbon-carbon bond-forming reactions. alevelchemistry.co.uk
Malonic Ester Synthesis: This classical method involves the alkylation of diethyl malonate with a suitable electrophile. For the synthesis of a 4-functionalized butanoic acid, a two-carbon electrophile containing a masked or protected functional group at the C-2 position (which will become the C-4 position of the final product) would be required. Subsequent hydrolysis and decarboxylation would yield the desired butanoic acid derivative.
Acetoacetic Ester Synthesis: Similar to the malonic ester synthesis, this method utilizes the alkylation of ethyl acetoacetate. This approach would introduce a ketone functionality that would need to be further manipulated or removed.
Grignard Reactions: The reaction of a Grignard reagent with a suitable electrophile can also be used to construct the carbon skeleton. For example, the reaction of a three-carbon Grignard reagent with carbon dioxide would yield a butanoic acid. Functionalization at the C-4 position would require starting with a functionalized three-carbon Grignard reagent.
Aldol (B89426) Condensation: The aldol condensation of two acetaldehyde (B116499) molecules could, in principle, lead to a four-carbon chain, but this would require several subsequent functional group interconversions to arrive at the target molecule. alevelchemistry.co.uklibretexts.org
Introduction of the Methoxy Group at the C-2 Position
The installation of the methoxy group at the α-position of the carboxylic acid is a critical step that can be achieved through several methods.
Alkylation Strategies for Ether Formation
A common strategy for forming the methoxy ether linkage is through an SN2 reaction. This typically involves the preparation of an α-halo carboxylic acid derivative, which can then react with a methoxide (B1231860) source.
The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids. libretexts.orgkhanacademy.org The carboxylic acid is treated with bromine (Br2) and a catalytic amount of phosphorus tribromide (PBr3) to form an α-bromo acyl bromide. This intermediate can then be reacted with methanol (B129727) to yield the methyl α-methoxy ester directly. Subsequent hydrolysis of the ester provides the desired α-methoxy carboxylic acid.
| Reagent | Product | Notes |
| 1. Br₂, PBr₃2. CH₃OH | Methyl 2-methoxybutanoate derivative | The Hell-Volhard-Zelinsky reaction followed by methanolysis. |
| 1. Base (e.g., LDA)2. Electrophilic methoxylating agent | 2-methoxybutanoic acid derivative | Direct α-methoxylation of an enolate. |
Stereocontrol in Methoxy Group Installation
Achieving stereocontrol during the introduction of the methoxy group is a significant challenge, particularly if a specific enantiomer of the final product is desired. If the starting material is racemic, the product will also be racemic.
To obtain an enantiomerically enriched product, several strategies can be employed:
Chiral Auxiliaries: The carboxylic acid can be coupled to a chiral auxiliary, which directs the methoxylation to one face of the molecule. Subsequent removal of the auxiliary yields the enantiomerically enriched α-methoxy acid.
Asymmetric Catalysis: The use of a chiral catalyst in the methoxylation step can also induce enantioselectivity.
Resolution: A racemic mixture of the final product or a key intermediate can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective methods for C-glycosylation has provided insights into creating specific stereocenters, which could be conceptually applied to the synthesis of chiral α-alkoxy acids. researchgate.net
Incorporation of the Methanesulfonyl Group
The methanesulfonyl (or mesyl) group is a crucial functional moiety that significantly impacts the physicochemical properties of the molecule. Its synthesis is primarily achieved through two main routes: the oxidation of a corresponding sulfide (B99878) precursor or by direct sulfonylation reactions.
A widely employed and reliable method for installing the methanesulfonyl group is the oxidation of a 4-(methylthio)butanoic acid derivative. This two-step approach, involving the initial synthesis of the sulfide followed by its oxidation, is often preferred due to the mild conditions and high efficiency of the oxidation step.
The selection of the oxidizing agent is critical to ensure high yields and to avoid side reactions with other functional groups present in the molecule, such as the carboxylic acid and methoxy groups. A variety of reagents are effective for this transformation. organic-chemistry.org For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice for the oxidation of thioethers to sulfones. organic-chemistry.org Other reagents like hydrogen peroxide, often in the presence of a metal catalyst, and potassium peroxymonosulfate (B1194676) (Oxone®) also serve as effective oxidants for this purpose. organic-chemistry.org The reaction is typically performed in a suitable organic solvent, and the conditions are optimized to drive the reaction to completion, yielding the desired sulfone.
Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Transformation
| Oxidizing Agent | Typical Conditions | Advantages |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0 °C to rt | High efficiency, readily available |
| H₂O₂/Catalyst | MeOH or H₂O, rt to 60 °C | "Green" reagent, water as byproduct |
| Oxone® | MeOH/H₂O, rt | Stable solid, easy to handle |
This table presents generalized conditions and advantages for the oxidation of sulfides to sulfones and may require optimization for the specific substrate.
Direct sulfonylation presents an alternative, more convergent approach by forming the C-S bond of the sulfone directly. These methods typically involve the reaction of a carbon nucleophile with a source of electrophilic "CH₃SO₂⁺" or a related equivalent.
One strategy involves the coupling of an organometallic reagent derived from a 2-methoxybutanoic acid precursor with a sulfonylating agent like methanesulfonyl chloride. However, this approach requires careful management of the reactive organometallic species to prevent unwanted reactions with the ester or carboxylic acid functional groups.
A more contemporary approach involves the use of specialized reagents designed for direct methylsulfonylation. For instance, new reagents have been developed that react with various bis-nucleophiles to form heteroaromatic methyl sulfones, showcasing the ongoing innovation in this field. nih.gov Another common strategy in medicinal chemistry is the metal-mediated cross-coupling of organoboronic acids or halides with a sulfinate salt, such as sodium methanesulfinate. nih.gov While these methods are powerful, their application to the specific synthesis of 4-methanesulfonyl-2-methoxybutanoic acid would depend on the availability of suitable precursors.
Stereoselective Synthesis of 4-Methanesulfonyl-2-methoxybutanoic Acid
The chiral center at C2 makes the stereoselective synthesis of 4-methanesulfonyl-2-methoxybutanoic acid a significant objective, especially for applications where a single enantiomer is required. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
A chiral auxiliary is a temporary, enantiomerically pure group that directs the stereochemical course of a reaction. wikipedia.orgyork.ac.uk Once the desired stereocenter is created, the auxiliary is removed. wikipedia.orgyork.ac.uk For the synthesis of enantiopure 4-methanesulfonyl-2-methoxybutanoic acid, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be attached to a butanoic acid precursor. wikipedia.orgnih.govsigmaaldrich.com
The general synthetic sequence is as follows:
Acylation of the chiral auxiliary with a suitable achiral 4-(methylthio)butanoic acid derivative.
Diastereoselective α-methoxylation of the resulting chiral amide or imide. The steric hindrance provided by the auxiliary blocks one face of the enolate, guiding the electrophilic methoxylating agent to the opposite face.
Oxidation of the sulfide to the sulfone.
Cleavage and removal of the chiral auxiliary to yield the enantiomerically enriched 4-methanesulfonyl-2-methoxybutanoic acid.
This method is known for providing high levels of diastereoselectivity, which translates to high enantiomeric purity in the final product. nih.gov
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.orgrsc.org Recent advancements have focused on the direct enantioselective functionalization of C-H bonds and other challenging transformations. acs.orgchemrxiv.orgacs.org
For the synthesis of the target molecule, asymmetric catalysis could be employed to establish the C2-methoxy stereocenter. For example, a catalytic asymmetric α-methoxylation of a suitable butanoic acid derivative could be envisioned. While carboxylic acids are challenging substrates for asymmetric catalysis due to their potential to interfere with catalysts, new methods are continuously being developed. acs.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for various asymmetric transformations, including the formation of C-O bonds. youtube.com
Table 2: Potential Asymmetric Catalytic Strategies
| Catalytic Approach | Reaction Type | Potential Catalyst |
|---|---|---|
| Organocatalysis | α-Oxyamination/Methoxylation | Chiral amines (e.g., proline derivatives) |
| Transition Metal Catalysis | C-H Activation/Oxidative Coupling | Chiral copper or palladium complexes chemrxiv.orgacs.org |
This table outlines conceptual strategies, as direct catalytic asymmetric synthesis for this specific molecule may not be widely reported.
Enzymes offer unparalleled selectivity under mild conditions, making them ideal for the synthesis of enantiopure compounds. A common enzymatic strategy is the kinetic resolution of a racemic mixture. epo.orgrsc.org
In this context, a racemic ester of 4-methanesulfonyl-2-methoxybutanoic acid could be subjected to hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netacademicjournals.org The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate, leaving the other ester enantiomer unreacted. researchgate.netacademicjournals.orgresearchgate.net Subsequent separation of the resulting enantiomerically enriched acid and the remaining unreacted ester provides access to both enantiomers of the target compound. The efficiency of such a resolution is often high, yielding products with excellent enantiomeric excess (ee). epo.orgresearchgate.net
Table 3: Example of Enzymatic Resolution of a Structurally Related Acid
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|
This data is for a structurally related compound and illustrates the potential of enzymatic resolution for producing enantiopure 2-methoxy carboxylic acids.
Resolution Techniques for Racemic Mixtures
The presence of a stereocenter at the C-2 position of 4-methanesulfonyl-2-methoxybutanoic acid means that its synthesis often yields a racemic mixture of enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for applications where stereochemistry is critical. Several techniques can be employed for this purpose, ranging from classical methods to more modern enzymatic approaches.
Classical Resolution via Diastereomeric Salt Formation:
A well-established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.comresearchgate.net Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid. researchgate.net
Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. researchgate.netwikipedia.org The choice of the resolving agent is often empirical and may require screening to find the most effective one for a particular racemic acid.
Enzymatic Resolution:
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and carboxylic acid esters. libretexts.orgorgsyn.orgnih.gov In a typical kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.
For a compound like 4-methanesulfonyl-2-methoxybutanoic acid, a potential strategy would involve the lipase-catalyzed hydrolysis of its corresponding racemic ester. The lipase would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, which could then be separated from the unreacted ester enantiomer. For instance, lipases from Candida rugosa have been successfully used in the resolution of related compounds like (R,S)-2-(4-hydroxyphenoxy)propionic acid methyl ester. libretexts.org
The following table summarizes findings from the enzymatic resolution of various substrates structurally related to 4-methanesulfonyl-2-methoxybutanoic acid, highlighting the potential of this technique.
| Substrate | Enzyme | Method | Key Findings |
| Racemic 2-hydroxy octanoic acid methyl ester | Lipase | Hydrolysis in a biphasic membrane reactor | (S)-acid recovered with 59-67% yield and 0.9-0.92 ee; (R)-ester recovered with 73-75% yield and 0.92-0.99 ee. nih.gov |
| Racemic 4-arylthio-2-butanols | Lipase P | Transesterification | (R)-4-arylthio-2-butyl acetate (B1210297) was prepared with high enantiomeric excess (ee). orgsyn.org |
| Racemic 1-(2-furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Kinetic resolution | Achieved a conversion of approximately 47%. nih.gov |
| (R,S)-2-(4-hydroxyphenoxy)propionic acid methyl ester | Candida rugosa lipase | Hydrolysis | Enantiomeric excess of 88% to >99% at 31% to 38% hydrolysis. libretexts.org |
Protecting Group Strategies in the Synthesis of the Compound
In the multi-step synthesis of a molecule with multiple functional groups like 4-methanesulfonyl-2-methoxybutanoic acid, the use of protecting groups is often indispensable. wikipedia.org Protecting groups are temporary modifications of functional groups to prevent them from reacting under certain conditions. wikipedia.org An effective protecting group strategy involves the selective protection and deprotection of functional groups in a specific order, a concept known as orthogonal protection.
For the synthesis of 4-methanesulfonyl-2-methoxybutanoic acid, the key functional groups to consider for protection are the carboxylic acid and potentially the methoxy group, depending on the synthetic route. The methanesulfonyl group is generally stable under many reaction conditions.
Protection of the Carboxylic Acid:
The carboxylic acid group is typically protected as an ester. Common ester protecting groups include:
Methyl or Ethyl esters: These are simple to introduce but require relatively harsh conditions (strong acid or base) for removal. libretexts.org
Benzyl ester (Bn): This group is stable to many reagents but can be selectively removed by hydrogenolysis, which is a mild deprotection method. libretexts.org
tert-Butyl ester (tBu): This group is stable to basic conditions but can be readily cleaved under acidic conditions.
Protection of the Methoxy Group:
While the methoxy group is generally robust, certain reaction conditions might necessitate its protection. Ethers are common protecting groups for alcohols, and for a methoxy group, this would imply starting from a diol and selectively protecting one hydroxyl group. Common protecting groups for hydroxyl functions include:
Benzyl (Bn): As mentioned, removable by hydrogenolysis.
Silyl ethers (e.g., TMS, TBDMS, TIPS): These offer a range of stabilities and can be removed with fluoride (B91410) ions or acid. libretexts.org
p-Methoxybenzyl (PMB): Can be removed under oxidative conditions. libretexts.org
Modern Synthetic Innovations and Green Chemistry Principles
Innovations in Sulfone Synthesis:
The sulfone group is a key feature of the target molecule. Traditional methods for forming sulfones often involve the oxidation of corresponding sulfides. nih.gov While effective, these methods can sometimes require harsh oxidants. Recent advancements have focused on greener alternatives.
Catalytic Oxidation: The use of catalytic amounts of metal complexes (e.g., based on titanium, iron, molybdenum, or tungsten) with greener oxidants like hydrogen peroxide (H₂O₂) represents a more sustainable approach to sulfide oxidation. nih.gov
Photocatalysis: Visible-light photocatalysis is an emerging green technology that can be applied to the synthesis of sulfones, often proceeding under mild, room-temperature conditions. mdpi.com
Green Chemistry Principles in Practice:
The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. rsc.org For the synthesis of 4-methanesulfonyl-2-methoxybutanoic acid, several of these principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov Methanesulfonic acid itself is considered a "green acid" catalyst due to its biodegradability and low toxicity compared to other mineral acids.
Biocatalysis: As discussed in the resolution section, the use of enzymes (biocatalysts) operates under mild conditions (temperature, pH) in aqueous media, offering a significant green advantage. nih.gov
The following table highlights some green chemistry approaches relevant to the synthesis of sulfone-containing compounds.
| Green Chemistry Approach | Example/Application | Benefit |
| Green Oxidants | Use of H₂O₂ for sulfide oxidation. nih.gov | Water is the only byproduct. |
| Photocatalysis | Visible-light-driven synthesis of cyclic sulfones. mdpi.com | Mild reaction conditions, reduced energy consumption. |
| Biocatalysis | Lipase-catalyzed reactions. nih.gov | High selectivity, mild conditions, aqueous media. |
| Green Solvents | Use of water or ethanol in photocatalytic reactions. rsc.org | Reduced toxicity and environmental impact. |
By integrating these advanced synthetic methodologies, the synthesis of enantiomerically pure 4-methanesulfonyl-2-methoxybutanoic acid can be achieved with high efficiency, selectivity, and a reduced environmental footprint.
Chemical Reactivity and Transformational Pathways of 4 Methanesulfonyl 2 Methoxybutanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amide bond formation, reduction, and decarboxylation.
Esterification is a fundamental reaction of carboxylic acids, and it is anticipated that 4-methanesulfonyl-2-methoxybutanoic acid would readily undergo this transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. sigmaaldrich.com This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. sigmaaldrich.com
For 4-methanesulfonyl-2-methoxybutanoic acid, the reaction with a generic alcohol (R-OH) would proceed as follows:
Reaction: 4-methanesulfonyl-2-methoxybutanoic acid + R-OH (excess) + H⁺ catalyst ⇌ 4-methanesulfonyl-2-methoxybutanoate ester + H₂O
The rate of esterification can be influenced by the steric hindrance of both the alcohol and the carboxylic acid. Given the substitution at the α-carbon of 4-methanesulfonyl-2-methoxybutanoic acid, the reaction rate might be slightly slower than that of a simple straight-chain carboxylic acid.
Alternative esterification methods that could theoretically be applied include reaction with diazomethane (B1218177) or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol.
The formation of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
For 4-methanesulfonyl-2-methoxybutanoic acid, reaction with an amine (R-NH₂) would likely be achieved using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if the α-carbon is chiral.
General Reaction Scheme:
4-methanesulfonyl-2-methoxybutanoic acid + Coupling Agent → Activated Intermediate
Activated Intermediate + R-NH₂ → 4-methanesulfonyl-2-methoxybutanamide + Byproducts
The electronic nature of the amine would influence the reaction conditions. Electron-rich amines would react more readily, while electron-deficient amines might require more forceful conditions or specific coupling agents. sigmaaldrich.com
The carboxylic acid group of 4-methanesulfonyl-2-methoxybutanoic acid can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.
Reduction to the corresponding alcohol, 4-(methylsulfonyl)-2-methoxybutan-1-ol, would typically be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.
Reaction: 4-methanesulfonyl-2-methoxybutanoic acid + LiAlH₄ (excess) → Intermediate → 4-(methylsulfonyl)-2-methoxybutan-1-ol
Selective reduction to the corresponding aldehyde, 4-(methylsulfonyl)-2-methoxybutanal, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation would likely require a two-step process. First, the carboxylic acid would be converted to a more reactive derivative, such as an acid chloride or an ester. The derivative could then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) for the acid chloride or diisobutylaluminium hydride (DIBAL-H) for the ester at low temperatures.
Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple carboxylic acids, this reaction typically requires very high temperatures. However, the presence of a carbonyl group at the β-position (a β-keto acid) significantly facilitates decarboxylation through a cyclic transition state upon heating.
4-Methanesulfonyl-2-methoxybutanoic acid does not possess a β-carbonyl group. Therefore, its decarboxylation is expected to be difficult under standard thermal conditions. Specialized decarboxylation methods, such as the Barton decarboxylation (via a thiohydroxamate ester) or oxidative decarboxylation methods, would likely be necessary to achieve this transformation. These methods proceed through radical intermediates.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group in 4-methanesulfonyl-2-methoxybutanoic acid is an ether linkage, which is generally stable to many reagents. However, it can be cleaved under harsh conditions using strong acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr).
The cleavage would likely proceed via an Sₙ2 mechanism, where the iodide or bromide ion attacks the methyl group of the protonated ether, leading to the formation of a secondary alcohol and methyl iodide or methyl bromide.
Reaction: 4-methanesulfonyl-2-methoxybutanoic acid + HI (excess) + heat → 2-hydroxy-4-(methylsulfonyl)butanoic acid + CH₃I
The reaction requires heat and an excess of the hydrohalic acid. The sulfonyl group and the carboxylic acid are generally stable under these conditions, although prolonged exposure to high temperatures and strong acid could potentially lead to other side reactions.
Potential for Intramolecular Cyclization (e.g., Lactonization, if Applicable)
The structure of 4-methanesulfonyl-2-methoxybutanoic acid, featuring a carboxylic acid and a carbon backbone, presents the potential for intramolecular cyclization to form a lactone, specifically a γ-lactone. This type of reaction, known as lactonization, is a common transformation for γ-hydroxy or other suitably substituted carboxylic acids. nih.govchemrxiv.org In the case of 4-methanesulfonyl-2-methoxybutanoic acid, the methanesulfonyl group at the 4-position is not a direct participant in the cyclization in the same way a hydroxyl group would be. However, the possibility of its conversion to a group that could facilitate cyclization exists.
Recent advancements in catalysis have enabled the direct lactonization of aliphatic carboxylic acids. For instance, palladium-catalyzed methods have been developed for the γ-lactonization of free carboxylic acids. chemrxiv.org These protocols often utilize an oxidant and a specialized ligand to facilitate the reaction. chemrxiv.org Another approach involves the use of a manganese catalyst with hydrogen peroxide to achieve site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acids. nih.gov While these methods are generally applied to substrates with unactivated C-H bonds, they highlight the increasing accessibility of lactonization pathways.
Furthermore, tandem reactions involving olefination and lactonization have been reported for the synthesis of γ-alkylidene lactones from carboxylic acids and styrenes, showcasing the versatility of catalytic systems in constructing lactone rings. nih.govrsc.org
The table below summarizes some catalytic systems used for the γ-lactonization of carboxylic acids, which could be conceptually applied to derivatives of 4-methanesulfonyl-2-methoxybutanoic acid.
| Catalyst System | Oxidant/Reagents | Substrate Scope | Reference |
| Palladium Catalyst with Beta-Alanine Derived Ligand | Sodium Percarbonate | Aliphatic acids, including β-non-quaternary acids | chemrxiv.org |
| Chiral Manganese Catalyst | Hydrogen Peroxide | Carboxylic acids with unactivated primary γ-C–H bonds | nih.gov |
| Palladium Catalyst with N-acyl Sulfonamide Ligand | Styrenes | Carboxylic acids for tandem β-C(sp³)–H olefination/lactonization | nih.govrsc.org |
Reactivity at the Butanoic Acid Backbone
The α-position of carboxylic acids and their derivatives is a key site for functionalization. wikipedia.orgchemistrysteps.com
Alpha-Halogenation
The direct halogenation of the α-carbon of a carboxylic acid can be achieved through methods like the Hell-Volhard-Zelinsky (HVZ) reaction for bromination, which involves the use of bromine and a catalytic amount of phosphorus or phosphorus tribromide. chemistrysteps.comyoutube.com This reaction proceeds through the formation of an acid bromide intermediate, which readily enolizes to allow for α-halogenation. chemistrysteps.com For chlorination and iodination, methods using N-chlorosuccinimide (NCS) or molecular iodine in the presence of thionyl chloride have been developed. chemistrysteps.com The presence of the α-methoxy group in 4-methanesulfonyl-2-methoxybutanoic acid may influence the course of these reactions.
Alpha-Alkylation
The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. nih.govlibretexts.org For carboxylic acids, direct α-alkylation is challenging due to the acidity of the carboxylic proton. chemistrysteps.com Typically, the carboxylic acid is first converted to an enolate or an equivalent nucleophilic species. libretexts.orglibretexts.org The use of strong bases like lithium diisopropylamide (LDA) is common for generating enolates from carbonyl compounds. nih.govlibretexts.org For α-alkoxy carbonyl compounds, controlling the regioselectivity of alkylation can be a significant challenge. nih.gov
Recent advances have focused on catalytic enantioselective α-alkylation methods. nih.gov For instance, nickel-catalyzed allylic alkylation of unsymmetrical ketones has been shown to proceed with high regioselectivity. nih.gov While these methods are often developed for ketones, the underlying principles can be extended to carboxylic acid derivatives.
The table below provides an overview of common α-functionalization reactions.
| Reaction | Reagents | Key Features | References |
| α-Bromination (HVZ Reaction) | Br₂, P (or PBr₃) | Specific for α-bromination of carboxylic acids. | chemistrysteps.comyoutube.com |
| α-Chlorination | N-Chlorosuccinimide, SOCl₂ | In-situ formation of acid chloride facilitates halogenation. | chemistrysteps.com |
| α-Iodination | I₂, SOCl₂ | Similar strategy to chlorination for α-iodination. | chemistrysteps.com |
| α-Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Requires enolate formation; control of regioselectivity is key. | nih.govlibretexts.orglibretexts.org |
Reactions at the Gamma and Delta Positions (e.g., Cyclization, Chain Extension)
No specific research findings on the cyclization or chain extension reactions of 4-methanesulfonyl-2-methoxybutanoic acid could be identified.
Chemo- and Regioselectivity in Complex Transformations
There is no available information detailing the chemo- and regioselectivity of 4-methanesulfonyl-2-methoxybutanoic acid in complex chemical transformations.
Lack of Publicly Available Research Hinders Comprehensive Analysis of 4-Methanesulfonyl-2-methoxybutanoic Acid
Despite a comprehensive search of publicly available scientific literature, there is a significant lack of specific information regarding the chemical compound 4-methanesulfonyl-2-methoxybutanoic acid and its applications in the fields of complex molecule synthesis, polymer science, and bioconjugation. This scarcity of data prevents a detailed analysis of its role as a versatile building block as outlined in the requested article structure.
General searches on related chemical structures and synthetic methodologies did not yield any specific mentions of 4-methanesulfonyl-2-methoxybutanoic acid. This suggests that the compound may be a novel entity, a highly specialized intermediate with limited public documentation, or a compound that has not been extensively investigated for the applications of interest.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the use of 4-methanesulfonyl-2-methoxybutanoic acid as a precursor in the synthesis of pharmacologically relevant scaffolds, its utility in natural product total synthesis, its application in the construction of macrocyclic structures, its role in polymer and material science, or its derivatization for conjugation chemistry. Case studies detailing its use in the synthesis of complex organic targets are also absent from the available literature.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the chemical properties and potential applications of 4-methanesulfonyl-2-methoxybutanoic acid. Without such primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Analytical and Spectroscopic Characterization Methodologies Research Oriented
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, MS, IR)
Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present in 4-methanesulfonyl-2-methoxybutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the carbon-hydrogen framework of the molecule.
In ¹H NMR, the chemical shifts, integration values, and multiplicity of the signals would confirm the presence of the methoxy (B1213986) group, the methine proton at the C2 position, the diastereotopic methylene (B1212753) protons at the C3 position, and the methyl group of the methanesulfonyl moiety. The proton on the chiral center at C2 would appear as a multiplet, coupled to the adjacent methylene protons.
¹³C NMR spectroscopy would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, the methylene carbon, the carbon of the sulfonyl group, and the methyl carbon of the methoxy group.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of 4-methanesulfonyl-2-methoxybutanoic acid and to gain insights into its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the compound. The IR spectrum of 4-methanesulfonyl-2-methoxybutanoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the S=O stretches of the sulfonyl group.
Table 1: Spectroscopic Data for 4-methanesulfonyl-2-methoxybutanoic acid
| Technique | Expected Key Signals/Bands |
| ¹H NMR | Signals for -OCH₃, -CH(OCH₃)-, -CH₂-, -SO₂CH₃, -COOH |
| ¹³C NMR | Resonances for C=O, -CH(OCH₃)-, -CH₂-, -SO₂CH₃, -OCH₃ |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1725), C-O stretch (~1000-1300), S=O asymmetric and symmetric stretches (~1350 and ~1150) |
| HRMS | Exact mass corresponding to the molecular formula C₆H₁₂O₅S |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of 4-methanesulfonyl-2-methoxybutanoic acid and for separating its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): As 4-methanesulfonyl-2-methoxybutanoic acid possesses a chiral center at the C2 position, chiral HPLC is a critical technique for separating the (R)- and (S)-enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its stereochemical purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of 4-methanesulfonyl-2-methoxybutanoic acid would typically need to be derivatized, for example, by esterification, to increase its volatility. Following separation on a GC column, the mass spectrometer provides mass-to-charge ratio data for the eluted components, allowing for their identification and the assessment of sample purity.
Table 2: Chromatographic Parameters for the Analysis of 4-methanesulfonyl-2-methoxybutanoic acid
| Technique | Purpose | Typical Stationary Phase | Detection Method |
| Chiral HPLC | Enantiomeric excess determination | Chiral (e.g., polysaccharide-based) | UV |
| GC-MS (after derivatization) | Purity assessment and identification | Polar (e.g., polyethylene (B3416737) glycol) | Mass Spectrometry |
X-ray Crystallography for Absolute Configuration Determination (if applicable)
In cases where a single crystal of 4-methanesulfonyl-2-methoxybutanoic acid or a suitable derivative can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique can establish the absolute configuration of the chiral center, providing definitive proof of its (R) or (S) stereochemistry. The successful application of this method is contingent on the ability to produce high-quality single crystals.
In Situ Spectroscopic Monitoring of Reactions Involving the Compound
The synthesis or subsequent reactions of 4-methanesulfonyl-2-methoxybutanoic acid can be monitored in real-time using in situ spectroscopic techniques. For instance, ReactIR™ (FTIR spectroscopy) or process NMR spectroscopy can be employed to track the consumption of reactants and the formation of products throughout the course of a reaction. This provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Computational and Theoretical Investigations of 4 Methanesulfonyl 2 Methoxybutanoic Acid
Quantum Chemical Calculations of Electronic Structure and Conformations
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and preferred three-dimensional arrangements (conformations) of molecules. For 4-methanesulfonyl-2-methoxybutanoic acid, such calculations could provide valuable insights into its fundamental properties.
A hypothetical DFT study would likely begin with the optimization of the molecule's geometry to find its most stable conformation. This would involve calculating the electronic energy for various spatial arrangements of the atoms and identifying the structure with the minimum energy. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a range of electronic properties could be calculated. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
Without experimental or computational data, any discussion of these properties for 4-methanesulfonyl-2-methoxybutanoic acid remains purely speculative.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. An MD simulation of 4-methanesulfonyl-2-methoxybutanoic acid, likely in a solvent such as water, would reveal how the molecule moves, flexes, and changes its shape under simulated physiological conditions.
These simulations could identify the most populated conformational states and the energy barriers between them. This is particularly important for a flexible molecule like 4-methanesulfonyl-2-methoxybutanoic acid, which has several rotatable bonds. The results would provide a more realistic picture of the molecule's structure than the static image from a geometry optimization. Key analyses would include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)
Computational methods can be used to predict the reactivity of 4-methanesulfonyl-2-methoxybutanoic acid and to map out potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction, which is a key factor in its rate.
For instance, the reactivity of the carboxylic acid group or the potential for nucleophilic or electrophilic attack at different sites on the molecule could be investigated. Transition state analysis would be crucial for understanding the mechanisms of its potential chemical transformations. However, no such specific studies have been published.
Ligand-Protein Docking Simulations for Conceptual Target Identification (excluding human trial data)
Ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein target. In the absence of known biological targets for 4-methanesulfonyl-2-methoxybutanoic acid, docking simulations could be used in a conceptual manner to screen it against a library of known protein structures. This could help to generate hypotheses about its potential biological activity.
The process would involve computationally placing the molecule into the binding sites of various proteins and calculating a "docking score," which estimates the binding affinity. Favorable interactions, such as hydrogen bonds and hydrophobic contacts, would be identified. nih.gov Weak intermolecular forces play a crucial role in stabilizing the ligand within the protein's binding pocket. nih.gov Such studies could suggest potential protein targets for further experimental investigation. biointerfaceresearch.com
Table 2: Illustrative Data from a Hypothetical Docking Simulation
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Enzyme A | -8.5 | Arg120, Tyr355, Ser530 |
| Receptor B | -7.2 | Val349, Leu352, Phe518 |
It is important to emphasize that these are purely illustrative examples, as no specific docking studies for 4-methanesulfonyl-2-methoxybutanoic acid have been reported.
Design of Novel Catalytic Systems for its Synthesis or Transformation
Theoretical chemistry can also aid in the design of new catalysts for the synthesis or chemical transformation of 4-methanesulfonyl-2-methoxybutanoic acid. By understanding the reaction mechanism at a molecular level, it is possible to design catalysts that lower the activation energy and improve the efficiency and selectivity of the reaction.
For example, computational modeling could be used to screen different catalyst candidates or to optimize the structure of a known catalyst to enhance its performance. This could involve studying the interaction of the reactants and transition states with the catalyst's active site. This area of research, as it pertains to 4-methanesulfonyl-2-methoxybutanoic acid, remains to be explored.
Future Perspectives and Emerging Research Directions
Development of Novel, Sustainable Synthetic Routes
Currently, there is a lack of published literature detailing specific synthetic routes for 4-methanesulfonyl-2-methoxybutanoic acid. The development of novel and sustainable methods for its synthesis would be a primary and essential area of future research. Hypothetically, such routes could be designed by retrosynthetic analysis, starting from commercially available precursors. Key considerations for sustainable synthesis would include the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. Atom economy and the reduction of waste products through catalytic processes would also be critical metrics for success.
Exploration of New Catalytic Transformations Involving the Compound
As a multifunctional molecule, 4-methanesulfonyl-2-methoxybutanoic acid presents several sites for potential catalytic transformations. The carboxylic acid moiety could be a handle for various reactions such as esterification, amidation, or reduction. The methoxy (B1213986) and methanesulfonyl groups also offer possibilities for C-O and C-S bond activation or modification. Future research could explore the use of this compound as a substrate in novel catalytic systems, including enzymatic, organocatalytic, and metal-catalyzed reactions, to generate a library of new derivatives with potentially interesting properties.
Untapped Applications in Medicinal Chemistry (mechanistic insights, excluding human trial data)
The specific biological activities of 4-methanesulfonyl-2-methoxybutanoic acid have not been reported in the scientific literature. However, the presence of the methanesulfonyl group, a common moiety in many pharmacologically active compounds, suggests potential for applications in medicinal chemistry. Future research could involve computational modeling and in vitro screening to investigate its potential as an inhibitor or modulator of various biological targets. Mechanistic studies would be crucial to understand how the compound interacts with biological systems at a molecular level, focusing on its pharmacokinetic and pharmacodynamic properties.
Potential in Advanced Materials and Supramolecular Chemistry
There is currently no research on the application of 4-methanesulfonyl-2-methoxybutanoic acid in materials science. The molecule's combination of a polar sulfonyl group, a hydrogen-bonding carboxylic acid, and a methoxy group could potentially be exploited in the design of new materials. For instance, it could serve as a monomer for the synthesis of functional polymers or as a building block in the construction of metal-organic frameworks (MOFs) or supramolecular assemblies. The ability of the carboxylic acid to form hydrogen bonds could be utilized to create self-assembling systems with defined architectures.
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of the synthesis of 4-methanesulfonyl-2-methoxybutanoic acid and its derivatives into automated platforms represents a significant future direction. Flow chemistry, for example, could offer enhanced control over reaction parameters, leading to improved yields and purity. mdpi.comnih.goveuropa.eu The development of a continuous-flow process for this compound would enable its rapid and efficient production, facilitating further research into its properties and applications. nih.govflinders.edu.au Automated synthesis would also allow for the high-throughput generation of a library of related compounds for screening purposes.
Q & A
Basic Question: What are the optimal synthetic routes for 4-methanesulfonyl-2-methoxybutanoic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of 4-methanesulfonyl-2-methoxybutanoic acid typically involves multi-step organic reactions, including sulfonylation and methoxylation. A common approach is to start with a butanoic acid backbone and introduce the methoxy group via nucleophilic substitution, followed by sulfonylation using methanesulfonyl chloride under controlled pH (e.g., in anhydrous dichloromethane at 0–5°C). Yield optimization requires careful stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride) and inert atmospheres to prevent side reactions . Post-synthesis purification via recrystallization or reverse-phase HPLC ensures high purity (>95%) .
Advanced Question: How can researchers address low yields in the sulfonylation step due to competing hydrolysis of the methanesulfonyl group?
Methodological Answer:
Low yields during sulfonylation often arise from hydrolysis of the methanesulfonyl group in aqueous environments. To mitigate this, use anhydrous solvents (e.g., THF or DCM) and activate molecular sieves to scavenge trace water. Kinetic studies suggest that maintaining a reaction temperature below 10°C reduces hydrolysis rates by 40–60% . Alternatively, employ a protecting group for the carboxylic acid moiety (e.g., tert-butyl ester) prior to sulfonylation, followed by deprotection under mild acidic conditions .
Basic Question: What are the most effective purification methods for isolating 4-methanesulfonyl-2-methoxybutanoic acid from reaction mixtures?
Methodological Answer:
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) is highly effective for isolating the compound. For larger-scale preparations, recrystallization from ethanol/water (3:1 v/v) yields crystals with >98% purity. Analytical validation via <sup>1</sup>H NMR (δ 3.2–3.4 ppm for methanesulfonyl protons) and LC-MS ([M-H]<sup>-</sup> at m/z 237) is critical .
Advanced Question: What challenges arise in separating diastereomers of 4-methanesulfonyl-2-methoxybutanoic acid, and how can they be resolved?
Methodological Answer:
Chiral impurities or diastereomers may form during synthesis due to stereochemical instability at the methoxy-bearing carbon. Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) resolves enantiomers with baseline separation (α > 1.5). For diastereomers, <sup>13</sup>C NMR can distinguish between stereoisomers via chemical shift differences in the sulfonyl region (δ 45–50 ppm) . Dynamic kinetic resolution using chiral catalysts (e.g., BINOL-phosphoric acid) has also been reported to suppress undesired stereoisomers .
Basic Question: What key spectroscopic techniques confirm the structural integrity of 4-methanesulfonyl-2-methoxybutanoic acid?
Methodological Answer:
<sup>1</sup>H NMR (methoxy singlet at δ 3.3–3.5 ppm, sulfonyl integration at δ 3.1–3.2 ppm) and IR (strong S=O stretch at 1150–1250 cm<sup>-1</sup>) are standard. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C7H12O5S), while X-ray crystallography provides definitive stereochemical assignment if crystalline .
Advanced Question: How can researchers resolve ambiguous <sup>1</sup>H NMR signals caused by rotational isomerism in 4-methanesulfonyl-2-methoxybutanoic acid?
Methodological Answer:
Rotational isomerism around the sulfonyl group can split signals in <sup>1</sup>H NMR. Variable-temperature NMR (VT-NMR) at 50–80°C simplifies spectra by accelerating interconversion. Alternatively, 2D NOESY or COSY experiments clarify coupling patterns. Computational modeling (DFT) predicts energy barriers between rotamers, aiding interpretation .
Advanced Question: What methodologies evaluate the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
Surface plasmon resonance (SPR) measures binding affinity to target proteins (e.g., cyclooxygenase-2) in real-time. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For enzymatic inhibition assays, kinetic studies (e.g., Michaelis-Menten plots) assess IC50 values under varied substrate concentrations .
Advanced Question: How can regioselectivity issues during functionalization of the butanoic acid backbone be addressed?
Methodological Answer:
Regioselectivity in introducing substituents is controlled by steric and electronic factors. For example, directing groups (e.g., boronates) or transition-metal catalysts (Pd/Cu) enhance selectivity. Computational tools (e.g., DFT) model charge distribution to predict reactive sites. Experimental optimization via pH adjustment (e.g., basic conditions favor carboxylate activation) also improves selectivity .
Basic Question: What safety precautions are critical when handling 4-methanesulfonyl-2-methoxybutanoic acid in the laboratory?
Methodological Answer:
Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. The compound’s sulfonyl group may irritate mucous membranes. Use fume hoods for weighing and reactions. Waste must be neutralized (e.g., with 10% NaOH) before disposal in designated containers .
Advanced Question: What strategies improve the compound’s stability in aqueous solutions for long-term biochemical assays?
Methodological Answer:
Aqueous stability is enhanced by buffering at pH 6–7 (prevents hydrolysis of the sulfonyl group). Lyophilization with cryoprotectants (e.g., trehalose) maintains integrity during storage. For in vitro studies, prepare fresh solutions in DMSO (≤0.1% final concentration) to avoid aggregation .
Advanced Question: How can computational modeling predict the reactivity of 4-methanesulfonyl-2-methoxybutanoic acid in novel reaction environments?
Methodological Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents. Software like Gaussian or ORCA is used to optimize transition states and activation energies .
Advanced Question: What experimental designs are recommended for synthesizing derivatives with enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens). Parallel synthesis via combinatorial chemistry accelerates derivative generation. Biological screening (e.g., antimicrobial or cytotoxicity assays) identifies lead compounds. Retrosynthetic analysis ensures feasible routes for complex analogs .
Advanced Question: How should researchers address conflicting spectroscopic data between synthetic batches?
Methodological Answer:
Cross-validate with orthogonal techniques: LC-MS for purity, <sup>13</sup>C NMR for carbon environment consistency, and elemental analysis for empirical formula confirmation. Batch-to-batch variability may arise from trace metal contaminants; chelating agents (e.g., EDTA) during synthesis mitigate this .
Advanced Question: What in vitro models are suitable for preliminary toxicity profiling of this compound?
Methodological Answer:
Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with MTT or resazurin assays. Mitochondrial membrane potential (JC-1 staining) and ROS detection (DCFH-DA) assess subcellular toxicity. Dose-response curves (0.1–100 µM) establish safe thresholds for further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
